Rosiglitazone-D5 maleate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-[[4-[1,1-dideuterio-2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,11D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFUKZSWUHZXAV-APTGLFPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Labeling Strategies
Advanced Synthetic Routes for Rosiglitazone-D5 Maleate (B1232345)
A typical synthesis involves:
Coupling of an N-methyl-N-(2-pyridyl)amino ethanol (B145695) moiety with a substituted benzaldehyde. google.com
Condensation of the resulting aldehyde with 2,4-thiazolidinedione (B21345) to form a benzylidene intermediate. researchgate.netgoogle.com
Reduction of the exocyclic double bond of the benzylidene intermediate to yield the thiazolidinedione core structure of rosiglitazone (B1679542). google.com
For the D5 analog, deuterium (B1214612) atoms are typically incorporated into specific, metabolically vulnerable positions of the molecule to study the kinetic isotope effect. The "D5" designation suggests labeling on the ethyl bridge and the N-methyl group, common sites of metabolic oxidation. The synthesis would therefore require deuterated starting materials or reagents at the appropriate steps. Microwave-assisted synthesis has also been explored to accelerate reaction times and improve yields for several steps in the synthesis of rosiglitazone. researchgate.net
Stereoselective Synthesis Considerations for Deuterated Rosiglitazone
Rosiglitazone possesses a single chiral center at the C-5 position of the thiazolidinedione ring. acs.org This center is known to be configurationally unstable, with the (S)- and (R)-enantiomers rapidly interconverting. nih.gov This rapid equilibration has historically made it challenging to characterize the individual stereoisomers pharmacologically. nih.gov
Deuterium substitution at or near this chiral center can stabilize the stereoisomers, a strategy known as deuterium-enabled chiral switching (DECS). acs.org By slowing the rate of non-enzymatic inversion, deuteration allows for the isolation and evaluation of the individual, chirally pure enantiomers. acs.orgnih.gov While the (S)-enantiomer of rosiglitazone was identified as the more potent agonist for its target, PPARγ, its instability prevented full in vivo characterization. acs.orgnih.gov The synthesis of a deuterated analog like Rosiglitazone-D5 maleate must consider that while deuterium incorporation can stabilize the chiral center, the initial synthesis may still produce a racemic or near-racemic mixture that requires chiral separation techniques, such as chiral chromatography or crystallization of diastereomeric salts, to isolate the desired enantiomer. acs.org
Deuterium Incorporation Methodologies and Strategies
The introduction of deuterium into the rosiglitazone structure can be achieved through two primary approaches: de novo synthesis using deuterated starting materials, or isotopic exchange on a late-stage intermediate or the final molecule. acs.org
De Novo Synthesis: This method involves building the molecule from the ground up with deuterated building blocks. For Rosiglitazone-D5, this could involve using a deuterated version of 2-(N-methylamino)ethanol, where the methyl group and/or the ethanol backbone are deuterated.
Isotopic Exchange: This strategy introduces deuterium in the later stages of the synthesis. Methods include direct hydrogen-deuterium (H/D) exchange, often catalyzed by a metal, or reductive deuteration. acs.org For example, D2O can be used as a safe and inexpensive deuterium source for H/D exchange reactions to convert glycine-derived aldimine esters into their deuterated counterparts. rsc.org
The choice of strategy depends on the desired location of the deuterium atoms and the availability of deuterated precursors. The goal is to place the deuterium atoms at sites susceptible to metabolic transformation, thereby leveraging the kinetic isotope effect to alter the drug's pharmacokinetic profile. medchemexpress.com
Maleate Salt Formation in Deuterated Analog Synthesis
The final step in the preparation is the formation of the maleate salt to improve the compound's stability and handling properties. nih.gov This is typically achieved by reacting the free base of deuterated rosiglitazone with maleic acid in a suitable solvent. google.com An improved process for rosiglitazone maleate reports dissolving the rosiglitazone base and maleic acid in acetone, heating the mixture to 50-55°C, followed by cooling to crystallize the maleate salt. google.com This method has been shown to produce high yields (90-95%) and high-purity product. google.com The presence of deuterium atoms in the Rosiglitazone-D5 structure is not expected to significantly alter the conditions required for this acid-base reaction, so similar procedures are applicable. google.comgoogle.com
Characterization Techniques for Deuterated Analogs (Confirmation of D5 Incorporation and Purity for Research)
Spectroscopic Confirmation of Deuterium Labeling (e.g., specific NMR shifts, IR vibrational modes related to C-D bonds)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the location of deuterium atoms.
¹H NMR: In a proton NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or show a significant reduction in intensity. For Rosiglitazone-D5, the signals for the N-methyl protons and specific protons on the ethoxy bridge would be absent or diminished. researchgate.net
¹³C NMR: The ¹³C spectrum is also affected by deuteration. A carbon atom bonded to deuterium will show a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly upfield compared to the corresponding C-H carbon. epfl.ch
²H NMR: Deuterium NMR can be used to directly observe the signals of the incorporated deuterium atoms, confirming their presence and chemical environment.
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of carbon-deuterium (C-D) bonds. The stretching vibration for a C-D bond appears at a lower frequency (typically 2100-2250 cm⁻¹) compared to the corresponding C-H bond (typically 2850-3000 cm⁻¹). acs.org The IR spectrum of this compound would show characteristic absorption bands in the C-D stretching region, which are absent in the spectrum of the non-deuterated compound, providing clear evidence of successful deuteration. researchgate.netnih.gov
| Spectroscopic Data for Rosiglitazone and Expected Changes for D5 Analog | |
| Technique | Observation for Rosiglitazone |
| ¹H NMR | Signal for N-CH₃ protons. Signals for ethoxy -O-CH₂-CH₂-N- protons. |
| ¹³C NMR | Single peak for N-CH₃ carbon. |
| IR Spectroscopy | C-H stretching vibrations around 2850-3000 cm⁻¹. |
Mass Spectrometric Verification of Isotopic Enrichment and Purity
Mass Spectrometry (MS): MS is essential for confirming the mass increase due to deuteration and for quantifying the level of isotopic enrichment.
Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (or a protonated molecule [M+H]⁺ in electrospray ionization) that is five mass units higher than that of unlabeled rosiglitazone. For example, in positive electrospray ionization, rosiglitazone shows an [M+H]⁺ ion at m/z 358.1. nih.gov The D5 analog would be expected to show a corresponding ion at m/z 363.1.
Isotopic Distribution: High-resolution mass spectrometry can resolve the isotopic distribution of the molecular ion peak. This allows for the calculation of isotopic enrichment, which is the percentage of the deuterated species relative to any remaining unlabeled or partially labeled molecules.
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) can further confirm the location of the deuterium labels. By fragmenting the deuterated molecular ion and analyzing the masses of the resulting fragment ions, researchers can pinpoint which parts of the molecule contain the deuterium atoms. nih.govnih.gov For instance, a fragment ion containing the N-methyl-d₃ group would be three mass units heavier than the corresponding fragment from the unlabeled compound. nih.gov
| Mass Spectrometry Data for Rosiglitazone Analogs | |
| Compound | Expected [M+H]⁺ (m/z) |
| Rosiglitazone | 358.1 |
| Rosiglitazone-d3 (N-CD₃) | 361.1 |
| Rosiglitazone-D5 | 363.1 |
Advanced Analytical Methodologies for Rosiglitazone D5 Maleate in Research Matrices
Development and Validation of LC-MS/MS Methods for Rosiglitazone-D5 Maleate (B1232345) Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the bioanalysis of rosiglitazone (B1679542) and its deuterated internal standards due to its high sensitivity, selectivity, and speed. nih.govscience.gov The development and validation of these methods are performed in accordance with regulatory guidelines to ensure data reliability. science.govnih.gov
Effective chromatographic separation of the analyte from its deuterated internal standard and from endogenous matrix components is fundamental for accurate quantification. While stable isotope-labeled internal standards are designed to co-elute with the analyte, slight differences in retention times can occur due to isotopic effects. scispace.com Therefore, chromatographic conditions must be carefully optimized.
Several studies have detailed the chromatographic conditions for rosiglitazone analysis, which are applicable to its deuterated analogs. Reversed-phase chromatography is commonly employed, utilizing C18 columns. nih.govnih.gov Mobile phases typically consist of an aqueous component with a pH modifier, such as ammonium (B1175870) formate (B1220265) or formic acid, and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Gradient or isocratic elution can be used to achieve optimal separation and peak shape. nih.gov For instance, a Gemini C18 column with a mobile phase of 10 mM ammonium formate (pH 4.0) and acetonitrile (10:90, v/v) has been successfully used. nih.gov Another method employed a Nova-Pak C18 column with 30 mM ammonium acetate (B1210297) (pH 4.0) and acetonitrile (75:25, v/v). nih.gov
Interactive Table: Chromatographic Parameters for Rosiglitazone Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Gemini C18 (50 x 4.6 mm, 3 µm) nih.gov | Nova-Pak C18 (150 x 4.6 mm, 4 µm) nih.gov | Luna C18 (100 x 2.0 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.0) nih.gov | 30 mM Ammonium Acetate (pH 4.0) nih.gov | 0.1% Formic Acid (aq) |
| Mobile Phase B | Acetonitrile nih.gov | Acetonitrile nih.gov | Acetonitrile |
| Gradient/Isocratic | Isocratic (10:90, v/v) nih.gov | Isocratic (75:25, v/v) nih.gov | Isocratic (60:40, v/v) |
| Flow Rate | 0.8 mL/min nih.gov | Ambient | 0.2 mL/min |
| Injection Volume | 10 µL nih.gov | Not Specified | Not Specified |
| Internal Standard | Pioglitazone nih.gov | Pioglitazone nih.gov | Rosiglitazone-d3 |
Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides the high selectivity and sensitivity required for bioanalysis. nih.govnih.gov For Rosiglitazone and its deuterated analogs, electrospray ionization (ESI) in the positive ion mode is typically used. researchgate.net The MRM transitions are specific precursor-to-product ion pairs for the analyte and the internal standard. For rosiglitazone, a common transition is m/z 358.1 → 135.1. avma.org For a deuterated analog like Rosiglitazone-D5 maleate, the precursor ion would be shifted by the mass of the incorporated isotopes. For example, Rosiglitazone-d3 has been detected using the transition m/z 361.1 → 138.1.
The optimization of mass spectrometric parameters, including collision energy, tube lens voltage, and gas pressures, is crucial for maximizing signal intensity. researchgate.netavma.org
Interactive Table: Mass Spectrometric Parameters for Rosiglitazone and Deuterated Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Rosiglitazone | 358.1 avma.org | 135.1 avma.org | 37 avma.org |
| Rosiglitazone | 358.0 nih.gov | Not Specified | Not Specified |
| Rosiglitazone-d3 | 361.1 | 138.1 | Not Specified |
| Pioglitazone (IS) | 357.1 avma.org | 135 avma.org | 27 avma.org |
| Pioglitazone (IS) | 357.67 nih.gov | Not Specified | Not Specified |
Application of this compound as an Internal Standard in Bioanalytical Research
The use of stable isotope-labeled internal standards like this compound is considered the gold standard in quantitative bioanalysis. scispace.comaptochem.com It accurately corrects for variations in sample preparation, injection volume, and matrix effects, leading to improved precision and accuracy. scispace.comsimbecorion.com
LC-MS/MS methods utilizing this compound as an internal standard have been successfully applied to quantify rosiglitazone in various preclinical matrices, including rat plasma and tissues such as adipose tissue, heart, brain, bone, and kidney. nih.gov These methods typically involve a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interferences and concentrate the analyte. nih.govactascientific.com For instance, a simple protein precipitation with acetonitrile has been shown to be effective for extracting rosiglitazone from plasma. nih.gov The validated methods demonstrate good linearity over a range of concentrations, with lower limits of quantification (LLOQ) in the low ng/mL range, and high recovery. nih.govnih.gov
One study reported a method for quantifying rosiglitazone in rat plasma and various tissues with a calibration curve ranging from 1 to 10,000 ng/mL and a LLOQ of 1.0 ng/mL. nih.gov Another study in rat plasma achieved a linear range of 0.5 to 100 ng/mL with an LLOQ of 0.5 ng/mL. nih.gov
While highly effective, the use of deuterated internal standards is not without its challenges. One key consideration is the potential for isotopic exchange, where deuterium (B1214612) atoms are replaced by hydrogen atoms, although this is less common with stable labeling on carbon atoms. scispace.com Another consideration is the isotopic purity of the standard, as the presence of unlabeled analyte as an impurity can affect accuracy, especially at the LLOQ. simbecorion.com
Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the biological matrix, can also be a factor. scispace.com Although stable isotope-labeled internal standards are designed to compensate for these effects, significant ion suppression or enhancement can still impact assay performance. scispace.com Therefore, a thorough evaluation of matrix effects during method validation is essential. The chromatographic separation should also be optimized to minimize the co-elution of interfering substances. aptochem.com
Other Advanced Spectroscopic and Chromatographic Techniques
Beyond conventional LC-MS/MS, other advanced analytical techniques can be employed for the analysis of rosiglitazone and its deuterated analogs.
High-Resolution Mass Spectrometry (HRMS): HRMS offers very high mass accuracy and resolution, enabling the confident identification of metabolites and the differentiation of isobaric interferences. frontiersin.org In a study combining dose-response experiments with stable isotope tracing using Rosiglitazone-D4, HRMS was used to effectively and comprehensively identify novel rosiglitazone metabolites. frontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While rosiglitazone itself is not sufficiently volatile for direct GC-MS analysis, derivatization can be employed. GC-MS has been utilized in metabolomic studies to investigate the effects of rosiglitazone treatment on endogenous metabolites in serum and to analyze fatty acid composition in adipocytes. acs.orgnih.gov In one study, GC-MS was used to analyze metabolites in cardiac tissue of mice treated with rosiglitazone. mdpi.com
Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It can offer advantages in terms of speed and unique selectivity, particularly for chiral separations. While specific applications for this compound are not widely documented, SFC is a viable technique for the analysis of thiazolidinediones and could be adapted for this purpose.
Mechanistic Pharmacodynamics and Receptor Interactions Preclinical Focus Using Rosiglitazone As a Research Tool
Elucidation of Molecular Mechanisms in Cellular Models
The study of Rosiglitazone (B1679542) in cellular models has been instrumental in uncovering the complex molecular networks it influences. It is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of cellular differentiation, metabolism, and development. cellgs.com
Rosiglitazone is a high-affinity and selective ligand for PPARγ, with minimal to no activity at other PPAR isoforms like PPARα and PPARδ. rndsystems.comdrugbank.comdrugbank.com This selectivity makes it a valuable tool for isolating and studying PPARγ-specific functions in various research contexts. In laboratory settings, Rosiglitazone has been shown to bind to PPARγ with high affinity, initiating a cascade of molecular events. nih.gov This interaction is fundamental to its role in promoting the differentiation of pluripotent stem cells, such as C3H10T1/2 cells, into adipocytes. cellgs.comrndsystems.com
The agonist activity of Rosiglitazone on PPARγ has been leveraged in preclinical research models beyond metabolism, including in studies of Huntington's disease, where it was found to attenuate mitochondrial dysfunction and protect against mutant huntingtin (HTT)-induced toxicity in striatal cells. nih.gov The protective effect was demonstrated to be mediated through the activation of PPARγ. nih.gov
Table 1: Binding Affinity of Rosiglitazone for PPARγ in Various Systems
| Parameter | Value | System/Cell Type | Reference |
|---|---|---|---|
| EC50 | 60 nM | Luciferase-based expression constructs | rndsystems.commedchemexpress.com |
| Kd | 40 nM | - | medchemexpress.com |
| IC50 | 12 nM | Rat Adipocytes | nih.gov |
| IC50 | 4 nM | 3T3-L1 Adipocytes | nih.gov |
| IC50 | 9 nM | Human Adipocytes | nih.gov |
Upon binding to PPARγ, Rosiglitazone induces a conformational change in the receptor, leading to the recruitment of transcriptional coactivators such as MED1, CBP, and p300. nih.gov This complex then binds to specific DNA sequences, modulating the transcription of target genes involved in glucose and lipid metabolism. drugbank.comclinpgx.org Research using global run-on sequencing (GRO-seq) has shown that Rosiglitazone can rapidly regulate nascent gene transcription within just 10 minutes of treatment in adipocytes. nih.gov
Beyond its primary metabolic role, Rosiglitazone also influences inflammatory pathways. It has been observed to interfere with the transcriptional regulation of inflammatory responses, notably through the inhibition of the NF-κB (nuclear factor kappa-B) signaling pathway. wikipedia.orgdrugbank.comclinpgx.org In animal models of acute inflammation, Rosiglitazone demonstrated potent anti-inflammatory effects, including the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These effects were abolished by the administration of a PPARγ antagonist, confirming the receptor's central role in this process. nih.gov
While many of Rosiglitazone's actions are mediated by PPARγ, research has identified several "off-target" interactions that occur independently of this receptor. These pleiotropic effects are crucial for a comprehensive understanding of the compound's full biological activity profile.
Studies have revealed that Rosiglitazone can modulate the activity of certain Transient Receptor Potential (TRP) ion channels. It acts as an activator of TRPC5 channels and an inhibitor of TRPM3 channels. medchemexpress.comnih.gov The effects on these channels occur rapidly and are not prevented by PPARγ antagonists, indicating a direct interaction. nih.gov Furthermore, Rosiglitazone has been shown to directly inhibit the enzymatic activity of long-chain acyl-CoA synthetase 4 (ACSL4) in human arterial smooth muscle cells and macrophages, a mechanism that is also independent of PPARγ activation. nih.gov This inhibition of ACSL4 affects how fatty acids are partitioned within the cell. nih.gov
Table 2: Characterized Off-Target Interactions of Rosiglitazone
| Target | Effect | Potency (Value) | Mechanism | Reference |
|---|---|---|---|---|
| TRPC5 | Activator | EC50: ~30 μM | PPARγ-independent | medchemexpress.comnih.gov |
| TRPM3 | Inhibitor | IC50: 4.6-9.5 μM | PPARγ-independent | nih.gov |
| ACSL4 | Inhibitor | - | PPARγ-independent | nih.gov |
Comparative Pharmacodynamic Studies with Non-Deuterated Rosiglitazone (as a research agent)
The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a technique used in medicinal chemistry to alter the pharmacokinetic properties of a compound. Rosiglitazone-D5 maleate (B1232345) is an isotopically labeled version of Rosiglitazone, and its study provides insights into the metabolic stability and potential pharmacodynamic shifts resulting from deuteration.
The introduction of deuterium into a molecule can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the greater mass of deuterium compared to hydrogen. nih.gov This effect is particularly relevant for drug metabolism, as many enzymatic reactions, especially those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond as a rate-limiting step. researchgate.net
A change in the metabolic rate of Rosiglitazone due to deuteration would likely translate to differences in cellular responses. By providing more sustained activation of PPARγ, Rosiglitazone-D5 maleate could potentially induce a more prolonged or robust modulation of downstream gene expression compared to its non-deuterated counterpart under identical conditions. nih.gov For example, the transcriptional regulation of genes involved in adipogenesis or inflammatory signaling might be extended over a longer timeframe. cellgs.comnih.gov
Similarly, off-target effects could also be altered. If the off-target interactions of Rosiglitazone are with proteins that are not involved in its metabolism, the binding itself would be unchanged. However, the sustained concentration of this compound could prolong these off-target interactions, potentially amplifying their biological consequences in a research model. These predictable, yet subtle, mechanistic distinctions make this compound a valuable tool for dissecting the relationship between metabolic stability, receptor engagement time, and the ultimate cellular response.
Role in Investigating Cellular Metabolic Reprogramming (in vitro/ex vivo)
Rosiglitazone's ability to activate PPARγ, a master regulator of adipogenesis and lipid metabolism, has been central to its use in studying metabolic reprogramming, particularly in adipocytes. nih.gov Research utilizing Rosiglitazone has provided significant insights into how the activation of this nuclear receptor can remodel cellular energy metabolism.
Ex vivo studies on human adipose tissue have demonstrated that treatment with Rosiglitazone can induce a more oxidative phenotype. nih.gov This is characterized by an increase in fatty acid oxidation and the expression of genes involved in fatty acid metabolism. nih.gov For instance, research on human visceral and subcutaneous adipocytes cultured for seven days with Rosiglitazone showed increased mRNA levels of key transcriptional regulators of brite/beige adipocytes, which are known for their high oxidative capacity. nih.gov
In the context of cancer cell metabolism, Rosiglitazone has been employed to probe the metabolic flexibility of tumor cells. Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. By activating PPARγ, Rosiglitazone can influence this metabolic state. For example, studies in gastric cancer cells have shown that Rosiglitazone can inhibit cell growth and invasiveness through both PPARγ-dependent and -independent mechanisms, suggesting a broader impact on cellular metabolism beyond its primary target. nih.gov
The following tables present detailed research findings from in vitro and ex vivo studies, illustrating the specific effects of Rosiglitazone on gene expression and metabolic parameters.
Interactive Data Table: Effect of Rosiglitazone on Gene Expression in Human Adipose Tissue (ex vivo)
This table summarizes the fold-change in the expression of key genes involved in lipid metabolism and inflammation in human adipose tissue following treatment with Rosiglitazone. The data is compiled from studies on human adipocytes cultured ex vivo.
| Gene | Function | Fold Change | Reference |
| PGC1α | Transcriptional coactivator, brite/beige adipocyte regulator | Increased | nih.gov |
| PRDM16 | Transcriptional regulator, brite/beige adipocyte differentiation | Increased | nih.gov |
| GPAT3 | Triglyceride synthesis | Increased | nih.gov |
| DGAT1 | Triglyceride synthesis | Increased | nih.gov |
| ATGL | Triglyceride lipolysis | Increased | nih.gov |
| IL-6 | Inflammatory cytokine | 0.6-fold (decreased) | oup.com |
| Chemokine (C-C motif) ligand 3 | Inflammatory chemokine | 0.4-fold (decreased) | oup.com |
| Stearoyl-CoA desaturase | Triacylglycerol storage | 3.2-fold (increased) | oup.com |
| CD36 | Fatty acid uptake, triacylglycerol storage | 1.8-fold (increased) | oup.com |
| GLUT4 | Glucose transporter | 1.5-fold (increased) | oup.com |
Interactive Data Table: Acute Effects of Rosiglitazone on Gene Transcription in 3T3-L1 Adipocytes (in vitro)
This table highlights the most significantly induced and repressed genes in murine 3T3-L1 adipocytes following a one-hour treatment with Rosiglitazone, as determined by RNAPII ChIP-seq analysis.
| Gene | Regulation | Function | Reference |
| Pck1 | Induced | Gluconeogenesis | nih.gov |
| Angptl4 | Induced | Angiopoietin-related protein 4, lipid metabolism | nih.gov |
| Tmem120A | Induced | Transmembrane protein 120A | nih.gov |
| Pparg | Repressed | Peroxisome proliferator-activated receptor gamma | nih.gov |
| Clec2d | Repressed | C-type lectin domain family 2 member D | nih.gov |
| Cav1 | Repressed | Caveolin-1 | nih.gov |
These findings underscore the utility of Rosiglitazone as a pharmacological tool to dissect the molecular pathways governing cellular metabolic reprogramming. Its ability to modulate gene expression related to both lipid and glucose metabolism provides a powerful means to study the interplay between these fundamental cellular processes in various physiological and pathological contexts.
Preclinical Pharmacokinetic and Biotransformation Studies
Absorption, Distribution, and Elimination Kinetics in Animal Models
Preclinical studies, predominantly in rodent models, have established the pharmacokinetic profile of rosiglitazone (B1679542), which provides a strong basis for understanding the kinetics of Rosiglitazone-D5 maleate (B1232345).
Assessment of Oral Bioavailability and Tissue Distribution (e.g., rodent studies)
Rosiglitazone exhibits high oral bioavailability, with studies indicating it is well-absorbed following oral administration in animal models. fda.gov In rats, the absolute bioavailability of rosiglitazone has been reported to be high. nih.gov This efficient absorption from the gastrointestinal tract contributes to its systemic availability.
Following absorption, rosiglitazone is extensively bound to plasma proteins, primarily albumin, with a binding percentage of approximately 99.8%. fda.gov The volume of distribution (Vss/F) of rosiglitazone is relatively small, suggesting that its distribution is largely confined to the plasma and well-perfused organs. fda.gov Pharmacological studies in animal models, including the ob/ob obese mouse, db/db diabetic mouse, and the fa/fa fatty Zucker rat, have demonstrated that rosiglitazone improves insulin (B600854) sensitivity in key metabolic tissues such as the liver, muscle, and adipose tissue. fda.govnih.gov This indicates that the compound effectively distributes to these target sites to exert its therapeutic effects. While specific tissue distribution studies for Rosiglitazone-D5 maleate are not detailed in the literature, it is expected to follow a similar distribution pattern to the unlabeled compound.
Excretion Pathways and Clearance Mechanisms in Animal Models
The elimination of rosiglitazone and its metabolites occurs through both renal and fecal routes. Following administration of radiolabeled rosiglitazone ([14C]rosiglitazone maleate) in animal models, a significant portion of the dose is recovered in the urine and feces. fda.gov Studies in rats have shown that the majority of the administered dose is excreted in the urine, with a smaller fraction eliminated in the feces. fda.gov This indicates that both urinary and biliary excretion are important clearance pathways for the drug and its metabolites. The terminal half-life of rosiglitazone in rats is in the range of 3 to 4 hours. nih.gov In diabetic rats, rosiglitazone has been shown to be cleared from the body, leading to improved glycemic control.
Metabolic Fate and Biotransformation Pathways of this compound
The biotransformation of rosiglitazone is extensive, with the parent drug being significantly metabolized before excretion. The metabolic pathways of this compound are anticipated to be identical to those of rosiglitazone, with the deuterium (B1214612) labeling serving as a tracer to elucidate these pathways.
in vitro Metabolism Studies (e.g., liver microsomes, hepatocytes)
In vitro studies using human liver microsomes and hepatocytes have been instrumental in identifying the enzymes responsible for rosiglitazone metabolism. pharmgkb.org These studies have shown that rosiglitazone is primarily metabolized by the cytochrome P450 (CYP) enzyme system. fda.govpharmgkb.org Specifically, CYP2C8 is the major enzyme involved in its metabolism, with a minor contribution from CYP2C9. fda.govpharmgkb.org
The primary metabolic pathways identified are N-demethylation and hydroxylation of the parent compound. fda.gov These oxidative reactions, catalyzed by CYP enzymes, are the initial steps in the biotransformation cascade, leading to the formation of various metabolites. The use of this compound in such in vitro systems would allow for precise quantification of the rate of metabolism and the specific contributions of different CYP isoforms through mass spectrometry-based methods.
Identification of Deuterated Metabolites and Metabolic Pathways using Tracing Techniques
The deuterium atoms in this compound act as a stable isotope tracer, facilitating the identification and quantification of its metabolites. In pharmacokinetic studies, a mixture of the deuterated and non-deuterated compound can be administered, and the distinct mass signatures of the deuterated metabolites allow them to be distinguished from their endogenous or non-deuterated counterparts.
The major metabolites of rosiglitazone that would be expected to be found in their deuterated forms are the N-desmethyl and hydroxylated derivatives. fda.gov Following these initial phase I reactions, the metabolites undergo phase II conjugation reactions, such as sulfation and glucuronidation, to form more water-soluble compounds that are more readily excreted. fda.gov The use of this compound allows for the tracing of these metabolic pathways and the characterization of the full metabolic profile of the drug.
Isotope Effects on Metabolic Stability and Enzyme Activity
The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the rate of a chemical reaction is altered due to the heavier mass of deuterium. In the context of drug metabolism, this can result in a slower rate of bond cleavage by metabolic enzymes at the site of deuteration. This, in turn, can lead to increased metabolic stability and a longer half-life of the deuterated compound compared to its non-deuterated parent.
Investigation of Drug-Drug Interactions at the Preclinical Level (e.g., enzyme induction/inhibition in animal models)
Preclinical investigations into the drug-drug interaction potential of this compound are critical for predicting its pharmacokinetic behavior when co-administered with other therapeutic agents. These studies primarily focus on the compound's capacity to induce or inhibit key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family. The primary metabolic pathways for rosiglitazone involve the enzymes CYP2C8 and, to a lesser degree, CYP2C9. fda.govfda.govbohrium.combiomolther.orgtandfonline.comnih.govnih.gov Understanding interactions at this level is essential, as enzyme inhibition can lead to increased plasma concentrations and potential toxicity, while enzyme induction can accelerate clearance and reduce therapeutic efficacy. nih.govnih.gov
Animal models and in vitro systems using animal-derived tissues are fundamental tools for these investigations. Research has explored how co-administered substances can alter the metabolism of rosiglitazone and, conversely, how rosiglitazone might affect the metabolism of other compounds.
Enzyme Induction by Co-administered Agents in Animal Models
Enzyme induction can significantly increase the metabolic clearance of rosiglitazone, thereby decreasing its systemic exposure. Preclinical studies in animal models have demonstrated this effect with certain compounds.
A notable example comes from a study in rats investigating the interaction between rosiglitazone and Ginkgo Leaf Tablet (GLT). tandfonline.com While a single dose of GLT was found to be inhibitory, multiple-dose pre-treatment demonstrated a significant inductive effect on the primary enzyme responsible for rosiglitazone metabolism. bohrium.comtandfonline.com
Detailed Research Findings: In a study using male Sprague-Dawley rats, pre-treatment with GLT at doses of 100 and 200 mg/kg for 10 consecutive days resulted in a significant, dose-dependent increase in the activity of CYP2C8. tandfonline.com The 100 mg/kg dose increased CYP2C8 activity by 44%, while the 200 mg/kg dose led to an 88% increase. tandfonline.com Interestingly, this inductive effect was specific to CYP2C8, with no significant changes observed in CYP2C9 activity. tandfonline.com This induction of CYP2C8 led to an accelerated metabolism of rosiglitazone. bohrium.com
Similarly, a study involving amlodipine (B1666008) camsylate (AC) in Sprague-Dawley rats showed that multiple administrations of AC led to a significant decrease in rosiglitazone exposure. biomolther.org After 10 consecutive daily administrations of AC, the area under the curve (AUC) and maximum concentration (Cmax) of rosiglitazone were reduced by 36% and 31%, respectively. biomolther.org This outcome suggests that prolonged exposure to amlodipine may induce the enzymes responsible for rosiglitazone's metabolism.
| Co-administered Agent | Animal Model | Dosing Regimen | Target Enzyme | Effect on Enzyme Activity | Impact on Rosiglitazone Pharmacokinetics |
| Ginkgo Leaf Tablet (GLT) | Sprague-Dawley Rat | 100 mg/kg for 10 days | CYP2C8 | ▲ 44% Increase tandfonline.com | Accelerated Metabolism bohrium.com |
| Ginkgo Leaf Tablet (GLT) | Sprague-Dawley Rat | 200 mg/kg for 10 days | CYP2C8 | ▲ 88% Increase tandfonline.com | Accelerated Metabolism bohrium.com |
| Amlodipine Camsylate (AC) | Sprague-Dawley Rat | 1.5 mg/kg for 10 days | Not specified (inferred) | Induction suggested | ▼ 36% decrease in AUC; ▼ 31% decrease in Cmax biomolther.org |
Enzyme Inhibition by Co-administered Agents in Animal Models
Enzyme inhibition reduces the metabolic clearance of rosiglitazone, leading to higher plasma concentrations. Preclinical studies have identified several agents that can inhibit the action of CYP2C8 and CYP2C9.
Detailed Research Findings: The same study that demonstrated enzyme induction with multiple doses of Ginkgo Leaf Tablet (GLT) also found that a single dose had the opposite effect. bohrium.comtandfonline.com A single administration of GLT in rats inhibited the metabolism of rosiglitazone, an effect attributed to the inhibitory action of its flavonoid constituents on both CYP2C8 and CYP2C9 activities. bohrium.com
Furthermore, in vitro studies on the interaction between rosiglitazone maleate (RGM) and amlodipine camsylate (AC) revealed that AC significantly potentiated the inhibitory effect of RGM on CYP2C8. The IC50 value (a measure of inhibitory potency) of RGM on CYP2C8 was lowered by approximately 98.9% when co-incubated with AC, indicating a strong inhibitory interaction at the enzyme level. biomolther.org
| Co-administered Agent / Inhibitor | System | Target Enzyme(s) | Observed Effect |
| Ginkgo Leaf Tablet (GLT) | Rat (in vivo, single dose) | CYP2C8, CYP2C9 | Reduced rosiglitazone metabolism bohrium.com |
| Amlodipine Camsylate (AC) | In vitro | CYP2C8 | ▼ 98.9% decrease in IC50 of RGM biomolther.org |
| 13-cis Retinoic Acid | In vitro (Human Liver Microsomes) | CYP2C8 | Significant inhibition of metabolite formation nih.govnih.gov |
| Sulphaphenazole | In vitro (Human Liver Microsomes) | CYP2C9 | Limited inhibition of metabolite formation nih.govnih.gov |
Inhibitory Potential of Rosiglitazone on Cytochrome P450 Enzymes
Beyond being a substrate for CYP enzymes, preclinical in vitro studies have also characterized the potential of rosiglitazone itself to act as an inhibitor of these enzymes. The findings suggest that rosiglitazone has a low probability of causing significant metabolism-based drug interactions. europa.eu
Detailed Research Findings: In vitro drug metabolism studies using human liver microsomes indicate that rosiglitazone does not inhibit the major P450 enzymes at clinically relevant concentrations. fda.govfda.gov More specific investigations have quantified its inhibitory capacity, showing moderate inhibition of CYP2C8 with a mean IC50 of 18 µM and weak inhibition of CYP2C9 with a mean IC50 of 50 µM. nih.govnih.goveuropa.eu It had no significant inhibitory effect on other major hepatic P450 enzymes investigated, including CYP1A2, 2A6, 2C19, 2D6, 2E1, and 3A. nih.goveuropa.eu
| Enzyme | Inhibitory Effect of Rosiglitazone | IC50 Value |
| CYP2C8 | Moderate Inhibition | 18 µM nih.goveuropa.eu |
| CYP2C9 | Weak Inhibition | 50 µM nih.goveuropa.eu |
| CYP1A2, 2A6, 2C19, 2D6, 2E1, 3A, 4A | No Significant Inhibition | Not applicable nih.gov |
Applications in Advanced Preclinical Research Models
Use in Animal Models of Metabolic Disorders
Rosiglitazone (B1679542) and its deuterated form are extensively used in various animal models of metabolic disorders to explore the pathophysiology of diseases like type 2 diabetes and obesity. These models, which include diet-induced obesity in rats and genetically diabetic mice (e.g., db/db mice), mimic key aspects of human metabolic syndrome. nih.govbiomedpharmajournal.org
Studying Molecular Pathophysiology in in vivo Systems
In animal models of type 2 diabetes, rosiglitazone has been shown to ameliorate insulin (B600854) resistance, a central feature of the disease. fda.gov It effectively reduces hyperglycemia and hyperinsulinemia in models such as the ob/ob obese mouse, db/db diabetic mouse, and the fa/fa fatty Zucker rat. fda.gov The primary mechanism involves the activation of PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. fda.govnih.gov This activation leads to improved insulin sensitivity in key metabolic tissues: adipose tissue, skeletal muscle, and the liver. fda.govnih.gov
Furthermore, research in rat models of metabolic syndrome has demonstrated that rosiglitazone can have beneficial effects on vascular function. Studies have shown it can improve endothelial dysfunction through mechanisms that may involve both PPARγ and PPARδ activation. nih.gov Beyond its metabolic effects, rosiglitazone has also been investigated for its potential anti-cancer properties in various in vivo models, where it has been shown to inhibit tumor growth through PPARγ-dependent and independent pathways. nih.gov
Assessing Tissue-Specific Responses and Biomarker Modulation
The administration of rosiglitazone in animal models allows for the detailed assessment of its effects on specific tissues and the modulation of key biomarkers. In adipose tissue, for instance, rosiglitazone promotes adipocyte differentiation and increases the expression of the insulin-responsive glucose transporter GLUT-4. biomedpharmajournal.orgfda.gov This leads to enhanced glucose uptake from the circulation. In the liver, it inhibits gluconeogenesis, the production of glucose, further contributing to its glucose-lowering effects. fda.gov
Studies in rats with diet-induced metabolic syndrome have shown that rosiglitazone treatment leads to a significant decrease in plasma triglycerides, hepatic triglycerides, and markers of oxidative stress like malondialdehyde. nih.gov Conversely, it increases levels of beneficial markers such as adiponectin, a hormone that enhances insulin sensitivity. nih.gov
Here is a summary of the effects of rosiglitazone on various biomarkers in animal models of metabolic disorders:
| Biomarker | Tissue/Fluid | Effect of Rosiglitazone | Animal Model |
| Blood Glucose | Blood | Decrease | ob/ob mouse, db/db mouse, fa/fa rat |
| Insulin | Blood | Decrease | ob/ob mouse, db/db mouse, fa/fa rat |
| Plasma Triglycerides | Blood | Decrease | Fructose-fed rat |
| Hepatic Triglycerides | Liver | Decrease | Fructose-fed rat |
| Malondialdehyde | Liver | Decrease | Fructose-fed rat |
| Adiponectin | Blood | Increase | Fructose-fed rat |
| GLUT-4 | Adipose Tissue | Increase | Animal models of type 2 diabetes |
Application in Cell Culture Systems and Organoid Models
In vitro models, including traditional cell cultures and more complex organoid systems, are invaluable for dissecting the cellular and molecular mechanisms of drug action. Rosiglitazone-D5 maleate (B1232345) is utilized in these systems to study the direct effects of PPARγ activation on cellular processes.
High-Throughput Screening and Mechanistic Investigations
Cell-based assays are fundamental to high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic compounds. nih.gov Rosiglitazone, due to its well-defined mechanism of action as a PPARγ agonist, can be used as a reference compound in such screens. For instance, luciferase reporter assays in cells expressing PPARγ are used to screen for new activators or modulators of this receptor. stemcell.com
Mechanistic studies in various cell lines have elucidated the diverse roles of PPARγ activation. In mesenchymal stem cells, rosiglitazone treatment induces differentiation into adipocytes. cellsignal.com Conversely, it has been shown to inhibit neuronal differentiation in embryonic mouse neural stem cells. stemcell.com These studies, often employing rosiglitazone, help to unravel the cell-type-specific functions of PPARγ.
Co-culture and 3D Cell Models for Complex Biological Systems
To better mimic the complex in vivo environment, researchers are increasingly turning to co-culture and three-dimensional (3D) cell models. nih.govmdpi.com These systems allow for the study of interactions between different cell types and the influence of the extracellular matrix. nih.govplos.org For example, 3D co-culture models of cancer cells and fibroblasts have been developed to investigate the tumor microenvironment's role in cancer progression and therapeutic response. plos.org In the context of metabolic diseases, 3D models of adipose tissue or liver can provide more physiologically relevant platforms to study the effects of compounds like rosiglitazone. The development of 3D models for studying bone metastasis in prostate cancer highlights the potential of these systems to model complex disease processes. mdpi.com The use of 3D co-culture systems has shown that the interactions between cell types can significantly alter drug responses compared to 2D models. mdpi.com
Contribution to Omics Research
The advent of "omics" technologies, such as proteomics (the study of proteins), metabolomics (the study of metabolites), and transcriptomics (the study of gene expression), has revolutionized biomedical research. nih.gov Rosiglitazone-D5 maleate is a valuable tool in these studies, particularly in the field of metabolic research.
Integrative analyses combining data from transcriptomics, proteomics, and metabolomics have been used to investigate the molecular effects of a high-fat diet and rosiglitazone treatment in insulin-resistant mice. nih.gov These studies provide a holistic view of the metabolic pathways affected by both the disease state and the therapeutic intervention. For example, such an analysis in white adipose tissue and liver identified key molecular hubs and pathway alterations, including the modulation of PPAR signaling and oxidative phosphorylation by rosiglitazone. nih.gov This multi-omics approach also led to the identification of potential drug-specific biomarkers in the liver. nih.gov
As a Tool for Pathway Elucidation
The use of stable isotope-labeled compounds like this compound is instrumental in clarifying the metabolic fate of the parent drug, rosiglitazone. While not typically used to discover entirely new metabolic pathways, its role is crucial for accurately tracing and quantifying the known metabolic transformations of rosiglitazone.
In preclinical models, understanding the conversion of a parent drug to its metabolites is fundamental. The primary metabolic routes for rosiglitazone involve N-demethylation and para-hydroxylation. nih.gov By employing this compound as an internal standard, researchers can precisely quantify the concentrations of both rosiglitazone and its key metabolites, such as N-desmethyl rosiglitazone, in biological matrices. nih.govresearchgate.net
The stability of the deuterium-carbon bond, which is stronger than the protium-carbon bond, slows down the metabolism of the deuterated compound. isowater.comnih.gov This kinetic isotope effect ensures that the internal standard does not undergo the same metabolic conversions as the unlabeled drug during the analytical process, thereby providing a stable reference point for quantification. njacs.orgresearchgate.net This accurate measurement is vital for elucidating the pharmacokinetics of the drug and understanding how different physiological conditions or co-administered drugs might influence its metabolic pathway.
Stable Isotope Tracing in Metabolomics Research
In the field of metabolomics, particularly in pharmacokinetic studies, this compound is employed as a stable isotope tracer. Its most prominent use is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify rosiglitazone and its metabolites in biological samples like plasma. nih.govresearchgate.net
The nearly identical chemical properties of this compound to the unlabeled rosiglitazone ensure that it behaves similarly during sample extraction and chromatographic separation. isowater.com However, its increased mass, due to the five deuterium (B1214612) atoms, allows it to be distinguished from the unlabeled analyte by the mass spectrometer. nih.govresearchgate.net This distinction is fundamental for the technique of stable isotope dilution analysis.
Research studies have successfully developed and validated sensitive and selective LC-MS/MS methods for the simultaneous quantification of rosiglitazone and its metabolites using deuterated internal standards. nih.govresearchgate.net These methods are characterized by their high precision and accuracy over a specific range of concentrations.
Below is a data table summarizing the parameters from a validated LC-MS/MS method for the quantification of rosiglitazone using a deuterated internal standard.
Table 1: LC-MS/MS Method Parameters for Rosiglitazone Quantification
| Parameter | Value |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | Rosiglitazone-d4 |
| Biological Matrix | Human Plasma |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL |
| Quantitation Range | 1.00-500 ng/mL |
| Intra-assay Precision (%CV) | < 9.37% |
| Inter-assay Precision (%CV) | < 9.37% |
| Accuracy (% difference) | < 12.7% |
| Data derived from a study on the simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone. nih.govresearchgate.net |
Another application in metabolomics is the investigation of drug-drug interactions. For instance, by using a stable isotope-labeled internal standard, researchers can accurately assess the impact of other drugs on the metabolic clearance of rosiglitazone, providing insights into potential interactions at the level of metabolic enzymes.
Future Directions and Emerging Research Avenues
Development of Next-Generation Deuterated Analogs for Research
The current Rosiglitazone-D5 maleate (B1232345) is a valuable tool, but the development of next-generation deuterated analogs could provide deeper insights into the compound's metabolic fate and mechanism of action. Rosiglitazone (B1679542) is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9. drugbank.com This process involves N-demethylation and hydroxylation. drugbank.com
Future research could involve site-specific deuteration at these metabolically active positions. By creating analogs deuterated at the N-methyl group or on the pyridine (B92270) ring, researchers could utilize the deuterium (B1214612) kinetic isotope effect (KIE) to:
Generate metabolites at a slower rate, allowing for better characterization of transient or low-abundance metabolic intermediates.
Create more metabolically stable versions of the molecule for use in prolonged in vitro or cell-based assays, ensuring that the observed effects are from the parent compound and not its metabolites.
These next-generation analogs would serve as sophisticated research probes to dissect the intricate details of thiazolidinedione metabolism and its pharmacodynamic consequences.
Integration with Advanced Imaging Techniques
While Rosiglitazone-D5 maleate itself is not an imaging agent, its core structure, which acts as a selective and high-affinity ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), is a prime candidate for adaptation into advanced imaging tools. drugbank.comnih.gov PPARγ receptors are crucial regulators of adipogenesis and glucose metabolism and are also expressed in various other tissues, including immune cells and the central nervous system. nih.gov
A significant future direction would be the development of Positron Emission Tomography (PET) ligands based on the rosiglitazone scaffold. This would involve labeling the molecule with a positron-emitting isotope, such as Carbon-11 or Fluorine-18. A resulting PET tracer could be used in preclinical and clinical research to:
Non-invasively map the distribution and density of PPARγ receptors in the body, including the brain.
Measure the receptor occupancy of new, unlabeled PPARγ-targeting drug candidates.
Investigate how PPARγ expression changes in response to disease progression or therapeutic intervention in various conditions.
Such a tool would be invaluable for studying the role of PPARγ in the pathologies of metabolic diseases, neuroinflammation, and certain cancers, moving beyond reliance on post-mortem tissue analysis.
Novel Research Applications in Unexplored Disease Models
The well-established role of Rosiglitazone as a potent PPARγ agonist provides a strong rationale for its use as a research tool in disease models beyond type 2 diabetes. drugbank.comnih.gov In these contexts, this compound would be indispensable for conducting the accurate pharmacokinetic and pharmacodynamic (PK/PD) studies necessary to validate the models and interpret findings.
Neurodegenerative Diseases: Emerging research has suggested a potential benefit of rosiglitazone in subsets of patients with Alzheimer's disease. drugbank.com PPARγ activation is linked to anti-inflammatory and neuroprotective effects within the central nervous system. Using rosiglitazone in preclinical models of Alzheimer's, Parkinson's, or multiple sclerosis, with this compound for precise concentration measurement, could help elucidate the mechanistic role of PPARγ in neuroinflammation and neuronal survival.
Inflammatory Conditions (Beyond Metabolic Context): Rosiglitazone is known to exert anti-inflammatory effects, in part by influencing the nuclear factor kappa-B (NFκB) pathway. drugbank.com However, its impact on the broader inflammatory milieu is complex. A study investigating novel biomarkers found that while rosiglitazone favorably decreased high-sensitivity C-reactive protein (hs-CRP), it also adversely affected other markers like lymphotoxin β receptor and peptidoglycan recognition protein 1. nih.gov This complex profile makes it an interesting chemical probe to explore these inflammatory signaling pathways in models of sterile inflammation, autoimmune disorders, or even cardiovascular disease, where it has been shown to block Kv1.5 potassium channels. nih.govnih.gov
Research Findings on Rosiglitazone's Effect on Inflammatory Biomarkers
| Biomarker | Effect of Rosiglitazone | Significance | Citation |
| High-sensitivity C-reactive protein (hs-CRP) | Favorable Decrease | p = .02 | nih.gov |
| Soluble receptor for advanced glycation end products (sRAGE) | Favorable Increase | p = .003 | nih.gov |
| Lymphotoxin β receptor | Adverse Increase | p = .002 | nih.gov |
| Peptidoglycan recognition protein 1 | Adverse Increase | p = .01 | nih.gov |
| Chemokine ligand 23 | Adverse Increase | p = .02 | nih.gov |
Computational Modeling and in silico Approaches for Deuterated Compounds in Research
Computational chemistry offers a powerful, predictive framework for guiding the development and application of deuterated compounds like this compound. In silico approaches can be employed to accelerate research and reduce reliance on costly and time-consuming laboratory experiments.
Future research could utilize computational modeling to:
Predict the Kinetic Isotope Effect: Before synthesizing novel deuterated analogs, quantum mechanics calculations can predict the magnitude of the KIE for deuteration at different molecular positions. This allows researchers to prioritize the synthesis of analogs that are most likely to yield meaningful data on metabolic pathways.
Model Receptor-Ligand Interactions: Molecular docking simulations can be used to model how Rosiglitazone and its deuterated analogs fit into the ligand-binding pocket of the PPARγ receptor. These models can predict whether deuteration at a specific site might subtly alter binding affinity or the conformation of the receptor-ligand complex, which could have functional consequences.
Develop PK/PD Models: Data gathered using this compound as an internal standard can be integrated into complex computational models that simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug. These models are essential for understanding the relationship between dose, plasma concentration, and target engagement in the novel disease models described above.
By combining these in silico methods with empirical studies, the research utility of this compound and its future analogs can be fully realized, paving the way for new discoveries in cellular metabolism and therapeutic science.
Q & A
Q. What are the key considerations in designing in vitro experiments to assess the insulin-sensitizing effects of Rosiglitazone-D5 maleate?
- Methodological Answer : To evaluate insulin-sensitizing effects, researchers should employ cell-based assays (e.g., adipocyte or hepatocyte models) with controlled glucose uptake measurements. Dose-response curves (e.g., 1–100 nM) should be generated to determine EC₅₀ values, comparing Rosiglitazone-D5 to its non-deuterated counterpart. Include controls for PPARγ specificity (e.g., antagonist GW9662) and validate results via Western blotting for downstream targets like adiponectin . Ensure stock solutions are prepared in DMSO (≤0.1% final concentration) to avoid solvent toxicity, and verify stability using HPLC with deuterium-specific detection .
Q. How should researchers prepare and validate stock solutions of this compound to ensure experimental reproducibility?
- Methodological Answer : Dissolve this compound in anhydrous DMSO to a 10 mM stock, aliquot, and store at -80°C. Validate concentration via LC-MS, referencing deuterated isotopic peaks for purity assessment. For in vitro use, dilute in culture media to ≤0.1% DMSO. Include a stability test under experimental conditions (e.g., 37°C for 24 hours) to confirm no degradation via UV-Vis spectroscopy (λ = 245 nm) . Document preparation steps in line with pharmacopeial guidelines for maleate compounds, including batch-specific QC data .
Advanced Research Questions
Q. What methodologies are recommended for analyzing the isotopic effects of deuterium substitution in this compound on its metabolic stability and receptor binding kinetics?
- Methodological Answer : Use in vitro microsomal assays (human liver microsomes) to compare metabolic half-life (t₁/₂) between Rosiglitazone-D5 and non-deuterated forms, monitoring deuteration via mass spectrometry. For receptor binding, perform competitive radioligand assays (³H-rosiglitazone) with recombinant PPARγ, calculating Ki values. Molecular dynamics simulations can model deuterium’s impact on hydrogen bonding at the ligand-binding domain. Cross-validate findings with isotopic tracer studies in animal models .
Q. How can researchers reconcile contradictory findings regarding the cardiovascular safety profile of rosiglitazone derivatives in preclinical studies using this compound?
- Methodological Answer : Conduct systematic meta-analyses of preclinical data, stratifying results by model (e.g., Zucker diabetic rats vs. db/db mice) and dosing regimen. Use Bayesian statistical models to assess heterogeneity, incorporating covariates like PPARγ isoform expression and endothelial function markers (e.g., VCAM-1, TNF-α) . Validate hypotheses via in vivo studies with Rosiglitazone-D5, monitoring cardiac output (echocardiography) and plasma biomarkers (BNP, troponin). Apply Hill’s criteria for causality to distinguish compound-specific effects from confounding variables .
Q. What strategies optimize the synthesis of this compound to ensure isotopic purity and scalability for longitudinal studies?
- Methodological Answer : Employ catalytic deuteration techniques (e.g., Pd/C in D₂O) at specific positions to minimize isotopic dilution. Verify deuterium incorporation (>98%) via ²H-NMR and high-resolution MS. For maleate salt formation, use reactive distillation (simulated via Aspen Plus) to control stoichiometry and crystallinity. Validate scalability using Design of Experiments (DoE) to optimize parameters like reflux ratio (0.25–1.0) and feed molarity (1:5 maleic anhydride:deuterated ethanol) .
Data Analysis and Interpretation
Q. How should researchers address variability in PPARγ activation data when using this compound across different cell lines?
- Methodological Answer : Normalize data to cell-specific PPARγ expression levels (qPCR or flow cytometry). Apply mixed-effects models to account for inter-experimental variability, and use sensitivity analysis to identify outlier conditions. Cross-validate with transcriptional reporter assays (e.g., luciferase under PPAR response elements) and compare to clinical RNA-seq datasets for biological relevance .
Q. What statistical approaches are suitable for detecting subtle isotopic effects in pharmacokinetic studies of this compound?
- Methodological Answer : Use non-compartmental analysis (NCA) for AUC and Cmax comparisons, paired with bootstrap resampling to estimate confidence intervals. For time-series data, apply mixed-linear models with repeated measures. Machine learning (e.g., random forests) can identify deuterium-specific metabolic pathways from untargeted metabolomics data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
